7-(Trifluoromethyl)quinolin-5-amine CAS number lookup
7-(Trifluoromethyl)quinolin-5-amine CAS number lookup
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 7-(Trifluoromethyl)quinolin-5-amine .
Executive Summary & Chemical Identity
7-(Trifluoromethyl)quinolin-5-amine is a specialized fluorinated heterocyclic building block used primarily in the discovery of kinase inhibitors, specifically targeting the c-Met (Hepatocyte Growth Factor Receptor) pathway. Its structural rigidity and the electronic modulation provided by the trifluoromethyl group make it a critical scaffold for optimizing drug-receptor interactions in oncology research.
Chemical Characterization Table
| Property | Data |
| Chemical Name | 7-(Trifluoromethyl)quinolin-5-amine |
| CAS Registry Number | 321-71-1 |
| Synonyms | 5-Amino-7-(trifluoromethyl)quinoline; 7-Trifluoromethyl-5-quinolinamine |
| Molecular Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Quinoline N), ~2.0 (Aniline NH₂) |
| SMILES | NC1=C2C(C=CC(C(F)(F)F)=C2)=NC=C1 |
Synthetic Pathways & Methodology
The synthesis of 7-(Trifluoromethyl)quinolin-5-amine typically follows a classical heterocyclic construction strategy, leveraging the Skraup synthesis followed by electrophilic aromatic substitution (nitration) and reduction.
Core Synthetic Route (Skraup-Nitration-Reduction)
This pathway is favored for its scalability and use of readily available precursors.
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Cyclization (Skraup Reaction):
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Precursor: 3-(Trifluoromethyl)aniline.
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Reagents: Glycerol, Sulfuric Acid (H₂SO₄), and an oxidant (e.g., m-nitrobenzenesulfonic acid or As₂O₅).
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Mechanism: The aniline reacts with acrolein (generated in situ from glycerol) to form the quinoline ring.
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Regioselectivity: The meta-trifluoromethyl substituent directs ring closure primarily to the para position (relative to the amino group), yielding 7-(trifluoromethyl)quinoline as the major isomer (vs. the 5-isomer).
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Electrophilic Nitration:
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Substrate: 7-(Trifluoromethyl)quinoline.[1][2][3][4][5][6][7]
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Reagents: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).
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Conditions: 0°C to Room Temperature.
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Outcome: Nitration occurs on the carbocyclic ring. The 7-CF₃ group (electron-withdrawing) deactivates the ring, but the 5- and 8-positions remain accessible. Steric hindrance from the bulky CF₃ group at position 7 disfavors the 8-position, directing substitution to the 5-position , yielding 5-nitro-7-(trifluoromethyl)quinoline .
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Reduction:
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Reagents: Iron (Fe) powder/NH₄Cl, SnCl₂/HCl, or Catalytic Hydrogenation (H₂/Pd-C).
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Outcome: The nitro group is reduced to the primary amine, yielding the final product 7-(Trifluoromethyl)quinolin-5-amine .
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Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from aniline precursor to final amino-quinoline.
Medicinal Chemistry Applications
The 7-(Trifluoromethyl)quinolin-5-amine scaffold is a "privileged structure" in kinase inhibitor design. Its utility is derived from three key structural features:
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H-Bond Donor/Acceptor Pair: The quinoline nitrogen (N1) acts as an acceptor, while the exocyclic amine (N5) acts as a donor. This motif mimics the adenine ring of ATP, allowing the molecule to bind effectively to the ATP-binding pocket of kinases.
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Trifluoromethyl Group (C7):
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Lipophilicity: Increases membrane permeability (logP).
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Metabolic Stability: Blocks metabolic oxidation at the vulnerable C7 position.
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Electronic Effect: The strong electron-withdrawing nature of CF₃ lowers the pKa of the quinoline nitrogen, modulating the hydrogen bond strength with the kinase hinge region.
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Vector Positioning: The C5-amine provides a handle for further derivatization (e.g., amide coupling, urea formation) to extend into the solvent-exposed region or hydrophobic back-pocket of the enzyme.
Case Study: c-Met Kinase Inhibition
Research indicates this scaffold is used to develop inhibitors for c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase often overexpressed in non-small cell lung cancer (NSCLC) and gastric cancer.
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Mechanism: Derivatives of 7-(trifluoromethyl)quinolin-5-amine bind to the c-Met hinge region.
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Key Interaction: The quinoline N1 forms a hydrogen bond with the backbone NH of Met1160 (in c-Met), while the C5-NH interacts with the carbonyl of Pro1158 .
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Example Structure: 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline has been identified as a potent anticancer agent.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold in kinase binding.
Handling, Safety, and Analytics
Analytical Validation
To verify the identity of CAS 321-71-1, the following analytical signatures are expected:
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¹H NMR (DMSO-d₆):
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Aromatic protons for the quinoline ring will appear in the δ 7.0–9.0 ppm range.
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A broad singlet for the NH₂ protons typically appears around δ 4.0–6.0 ppm (exchangeable with D₂O).
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The 7-CF₃ substitution pattern will show specific coupling constants (J-values) indicating meta or para relationships between remaining aromatic protons.
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¹⁹F NMR: A singlet around δ -60 to -65 ppm (characteristic of Ar-CF₃).
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Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 213.17.
Safety Protocols
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Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed.[8]
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Handling:
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Use only in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amine groups can oxidize over time, turning the solid dark brown.
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References
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Chemsigma . (n.d.). 7-(Trifluoromethyl)quinolin-5-amine [321-71-1] Product Data. Retrieved from
- Wang, Y., et al. (2012). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Bioorganic & Medicinal Chemistry Letters.
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National Institutes of Health (NIH) . PubChem Compound Summary for Quinoline Derivatives. Retrieved from
- Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews.
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Combi-Blocks . (2023). Safety Data Sheet: 7-(Trifluoromethyl)quinolin-5-amine. Retrieved from
Sources
- 1. 106139-28-0;7-aminoquinoline-2-carboxylic acid;1447608-15-2;ethyl 5-aminoquinoline-2-carboxylate; CAS [chemicalbook.com]
- 2. 113508-12-6|7-(Trifluoromethyl)quinolin-2-amine|BLD Pharm [bldpharm.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. Chemsigma International Co., Ltd. [chemsigma.com]
- 5. Database of Hetero Components - JenaLib [jenalib.leibniz-fli.de]
- 6. [Synthesis of 5- and 7-trifluoromethyl-quinolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-(trifluoromethyl)quinolin-2-amine;CAS No.:113508-12-6 [chemshuttle.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
